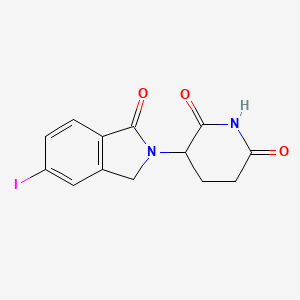

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

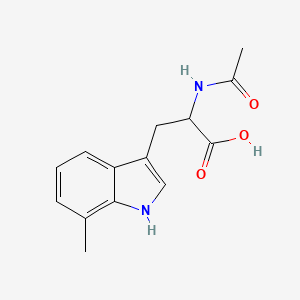

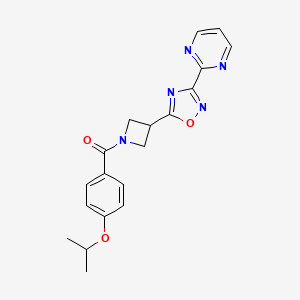

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein . It is also known as 1,3-dihydro-1-oxo-2H-isoindol-2-yl piperidine-2,6-dione . This compound has a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, and two double bonds. It is an amphoteric molecule, exhibiting both acidic and basic properties. Due to the presence of a positive charge on either of the two nitrogen atoms, it can exist in two equivalent tautomeric forms .

Molecular Structure Analysis

The molecular formula of This compound is C13H11IN2O3 , with an average mass of 370.146 Da . The compound contains a piperidine ring fused to an isoindole ring, with an iodine substituent at the 6-position of the isoindole ring.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Transformations

- One-pot synthesis techniques have been developed for efficiently producing Nα-urethane-protected β- and γ-amino acids, demonstrating the versatility of related piperidine diones in organic synthesis (Cal et al., 2012).

Luminescent Properties and Photo-induced Electron Transfer

- Novel piperazine substituted naphthalimide compounds, including those related to piperidine dione structures, have been synthesized to explore their fluorescence and electron transfer capabilities, which could have implications for developing new sensors or imaging agents (Gan et al., 2003).

Structural and Thermochemical Studies

- Detailed structural, thermochemical, and electronic absorption spectral analyses of novel compounds synthesized from piperidine dione derivatives have been conducted, providing insights into their potential applications in material science and pharmaceuticals (Halim & Ibrahim, 2021).

Hydrogenation Reactions and Asymmetric Synthesis

- Research into the synthesis and hydrogenation of derivatives has revealed methods for achieving high enantiomeric excesses, important for producing chiral molecules in pharmaceuticals (Bisset et al., 2012).

Molecular Interactions and Hydrogen Bonding

- Studies on salt-type adducts formed with piperidine diones have provided insights into the role of hydrogen bonding in molecular assembly, with implications for crystal engineering and the design of novel materials (Orozco et al., 2009).

Labeling and Mechanistic Investigations

- The synthesis and application of labeled compounds for mechanistic investigations have been explored, aiding in the understanding of reaction pathways and the design of new synthetic methods (Sako et al., 2000).

Mécanisme D'action

Target of Action

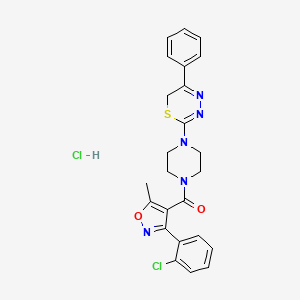

The primary target of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also targets the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione acts as a ligand for cereblon , inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes in gene expression and cellular function .

Biochemical Pathways

The compound’s action on cereblon and the Ikaros transcription factors affects multiple biochemical pathways. One key pathway is the fetal hemoglobin (HbF) induction pathway , which is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .

Result of Action

The molecular and cellular effects of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione’s action include the degradation of IKZF1 and IKZF3, changes in gene expression, and the induction of HbF . These effects can lead to symptom relief in patients with sickle cell disease and β-thalassemia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability and effectiveness.

Propriétés

IUPAC Name |

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXFKPAMIWXXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2291364-01-5 |

Source

|

| Record name | 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2768505.png)

![3,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2768510.png)

![4-Fluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2768512.png)

![1-[4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2768517.png)

![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)